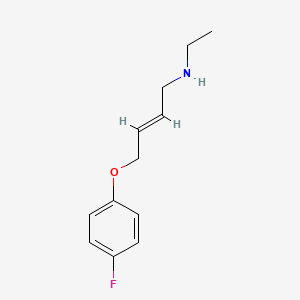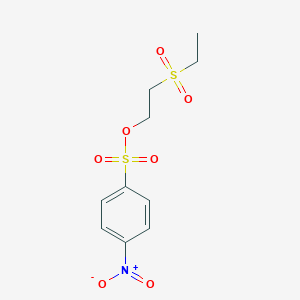![molecular formula C14H17N3 B5012598 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of FAAH by this compound can lead to the accumulation of endocannabinoids, resulting in potential therapeutic benefits.
作用機序
The mechanism of action of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves the inhibition of this compound, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting this compound, the compound can lead to the accumulation of endocannabinoids, which can activate cannabinoid receptors and result in potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the accumulation of endocannabinoids in the body. Endocannabinoids play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of this compound by this compound can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation.
実験室実験の利点と制限
The advantages of using 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate in lab experiments include its potency and selectivity as an this compound inhibitor, as well as its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis method and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate, including:
1. Further exploration of its potential therapeutic applications, including the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Investigation of its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of its potential use in combination with other drugs to enhance its therapeutic effects.
5. Investigation of its potential toxicity and safety at different concentrations and in different animal models.
合成法
The synthesis of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction between 1-(pyrrolidin-1-yl)methanamine and 3-bromobenzaldehyde to form the intermediate compound 3-(1-pyrrolidinylmethyl)benzaldehyde. The second step involves the reaction between 3-(1-pyrrolidinylmethyl)benzaldehyde and hydrazine hydrate to form the intermediate compound 3-(1-pyrrolidinylmethyl)phenylhydrazine. The final step involves the reaction between 3-(1-pyrrolidinylmethyl)phenylhydrazine and trifluoroacetic anhydride to form this compound.
科学的研究の応用
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate has been extensively studied for its potential therapeutic applications. The inhibition of this compound by this compound can lead to the accumulation of endocannabinoids, which can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation. Additionally, this compound has shown promising results in preclinical studies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Furthermore, this compound has also been studied for its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
特性
IUPAC Name |
5-[3-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-9-17(8-1)11-12-4-3-5-13(10-12)14-6-7-15-16-14/h3-7,10H,1-2,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIOBPQAZVKVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5012527.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)
![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)




![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)
